molecular formula C23H26N2O4 B236591 12,13-Didehydro-2,3-dimethoxy-12,24-secostrychnidin-10-one CAS No. 129724-78-3

12,13-Didehydro-2,3-dimethoxy-12,24-secostrychnidin-10-one

Cat. No. B236591
CAS RN: 129724-78-3
M. Wt: 394.5 g/mol
InChI Key: XTGYWZXUYFAABL-HUJXXYTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12,13-Didehydro-2,3-dimethoxy-12,24-secostrychnidin-10-one is a natural alkaloid that is found in the seeds of Strychnos usambarensis. It has been shown to have potential as a therapeutic agent due to its unique chemical structure and biological activity.

Mechanism of Action

The mechanism of action of 12,13-Didehydro-2,3-dimethoxy-12,24-secostrychnidin-10-one is not fully understood. However, it has been shown to interact with several cellular targets such as ion channels, enzymes, and receptors. The compound has been shown to modulate the activity of these targets, leading to its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce pain, and induce cell death in cancer cells. The compound has also been shown to have antioxidant activity and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 12,13-Didehydro-2,3-dimethoxy-12,24-secostrychnidin-10-one in lab experiments include its unique chemical structure and biological activity. The compound has been shown to have potential as a therapeutic agent, making it an interesting compound to study. However, the limitations of using the compound in lab experiments include its low solubility and potential toxicity.

Future Directions

There are several future directions for the study of 12,13-Didehydro-2,3-dimethoxy-12,24-secostrychnidin-10-one. One direction is the further investigation of its mechanism of action. Understanding how the compound interacts with cellular targets can provide insight into its biological activity and potential therapeutic uses. Another direction is the optimization of the synthesis method to increase yield and purity of the compound. This can facilitate further studies on its biological activity. Finally, the compound can be studied for its potential use in combination therapy with other drugs to enhance its therapeutic effects.
Conclusion:
This compound is a natural alkaloid with potential as a therapeutic agent. The compound has been shown to have anti-inflammatory, analgesic, and antitumor activity, and has been studied for its potential use in the treatment of neurodegenerative diseases. Further studies on the compound's mechanism of action, biochemical and physiological effects, and potential therapeutic uses can provide valuable insights into its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 12,13-Didehydro-2,3-dimethoxy-12,24-secostrychnidin-10-one has been reported in the literature. The method involves the isolation of the alkaloid from the seeds of Strychnos usambarensis followed by chemical modification to obtain the desired compound. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

12,13-Didehydro-2,3-dimethoxy-12,24-secostrychnidin-10-one has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and antitumor activity. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

129724-78-3

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

(13S,19S,21S)-14-(2-hydroxyethylidene)-4,5-dimethoxy-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,11-tetraen-9-one

InChI

InChI=1S/C23H26N2O4/c1-28-18-10-16-17(11-19(18)29-2)25-21(27)4-3-14-15-9-20-23(16,22(14)25)6-7-24(20)12-13(15)5-8-26/h3,5,10-11,15,20,22,26H,4,6-9,12H2,1-2H3/t15-,20-,22-,23?/m0/s1

InChI Key

XTGYWZXUYFAABL-HUJXXYTHSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)C34CCN5[C@H]3C[C@@H](C(=CCO)C5)C6=CCC(=O)N2[C@H]46)OC

SMILES

COC1=C(C=C2C(=C1)C34CCN5C3CC(C(=CCO)C5)C6=CCC(=O)N2C46)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C34CCN5C3CC(C(=CCO)C5)C6=CCC(=O)N2C46)OC

synonyms

isobrucine

Origin of Product

United States

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